molecular formula C13H16N2S B13257825 2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole

2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole

Cat. No.: B13257825
M. Wt: 232.35 g/mol
InChI Key: IBRZQHAEUQTVCM-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole is a heterocyclic compound that contains both a benzothiazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylpiperidine with 2-aminobenzenethiol under specific conditions to form the desired benzothiazole ring. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-4-yl)pyridine
  • 4-Methylpiperidine
  • 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone

Uniqueness

2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole is unique due to its combined benzothiazole and piperidine rings, which confer specific chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-(4-methylpiperidin-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C13H16N2S/c1-13(6-8-14-9-7-13)12-15-10-4-2-3-5-11(10)16-12/h2-5,14H,6-9H2,1H3

InChI Key

IBRZQHAEUQTVCM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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